N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine
Description
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine is a synthetic compound that features a pyrazole ring substituted with a tert-butyl group, a pyridine ring substituted with chlorine and fluorine atoms, and an amine group
Properties
IUPAC Name |
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN4/c1-13(2,3)19-8-9(6-18-19)5-16-12-11(14)4-10(15)7-17-12/h4,6-8H,5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPLBASARJSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2=C(C=C(C=N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution reactions: The chlorine and fluorine atoms can be introduced via halogenation reactions using appropriate halogenating agents.
Coupling reactions: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as an amine group, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling: The amine group can participate in coupling reactions with carboxylic acids or other electrophiles to form amide or other linkages.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Coupling: EDCI, DCC, and other coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine can be compared with other similar compounds, such as:
N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloropyridin-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-[(1-tert-butylpyrazol-4-yl)methyl]-5-fluoropyridin-2-amine: Lacks the chlorine atom, which may influence its chemical properties and applications.
N-[(1-methylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine: Lacks the tert-butyl group, which may alter its steric and electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
